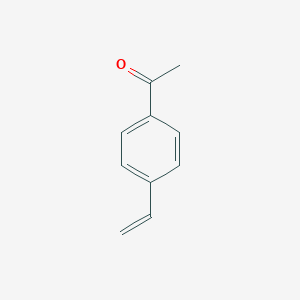

1-(4-Vinylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-4-6-10(7-5-9)8(2)11/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXVSRDSYNPSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26836-91-9 | |

| Record name | Ethanone, 1-(4-ethenylphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26836-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20447953 | |

| Record name | p-methylcarbonylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10537-63-0 | |

| Record name | p-methylcarbonylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Vinylphenyl)ethanone for Researchers and Drug Development Professionals

An Introduction to a Versatile Building Block: 1-(4-Vinylphenyl)ethanone, also known as 4'-vinylacetophenone, is a bifunctional organic compound of significant interest in the fields of polymer chemistry and pharmaceutical development. Its chemical structure, featuring both a reactive vinyl group and a ketone moiety, makes it a valuable precursor for a wide array of chemical transformations and polymerizations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications to support its use in research and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with a melting point that allows for easy handling. Its key physical and chemical data are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][3] |

| CAS Number | 10537-63-0 | [1][3] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 32 - 37 °C | [1][4] |

| Boiling Point | 110 °C at 12 Torr | [5] |

| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [5] |

| InChI Key | HDXVSRDSYNPSAE-UHFFFAOYSA-N | [2][3] |

Spectroscopic and Analytical Data

Accurate characterization of this compound is crucial for its effective use. While readily available experimental spectra with detailed peak assignments are limited in the public domain, predicted spectral data and data from analogous compounds provide valuable guidance for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5.0-7.0 ppm), the aromatic protons (around 7.0-8.0 ppm), and a singlet for the methyl protons of the acetyl group (around 2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around 197 ppm), the carbons of the vinyl group, the aromatic carbons, and the methyl carbon. For instance, in the closely related 4-bromoacetophenone, the carbonyl carbon appears at 197.1 ppm, and the methyl carbon is at 26.5 ppm.[6]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone (typically around 1680 cm⁻¹) and the C=C stretching of the vinyl group and the aromatic ring. The region below 1500 cm⁻¹ will contain a "fingerprint" of unique absorptions characteristic of the molecule's overall structure.[7]

Solubility Profile: Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. "Like dissolves like" is a guiding principle; its aromatic and ketone functionalities suggest good solubility in moderately polar to nonpolar solvents. It is likely soluble in solvents such as:

-

Acetone

-

Chloroform

-

Ethyl acetate

-

Ethanol

-

Methanol

-

Toluene

It is expected to have low solubility in water and nonpolar aliphatic hydrocarbons like hexane.[8][9][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established chemical principles.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, such as the Stille coupling, which involves the reaction of an organotin compound with an organic halide.[11][12]

Reaction Scheme:

Figure 1: Synthesis of this compound via Stille Coupling.

Experimental Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoacetophenone (1.0 eq), vinyltributyltin (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[13] Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.[14]

Purification of this compound

Workflow for Purification:

Figure 2: Purification workflow for this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a highly versatile monomer and synthetic intermediate.

Polymerization

The vinyl group readily undergoes polymerization via various mechanisms, including free radical, anionic, and controlled radical polymerization techniques. This allows for the synthesis of well-defined polymers with pendant acetylphenyl groups. These polymers, known as polyvinyl ketones (PVKs), exhibit interesting properties such as photo-responsiveness, making them suitable for applications in photoresists and other photolithographic processes.[3]

Polymerization Pathway:

Figure 3: General polymerization scheme of this compound.

Synthetic Intermediate in Drug Discovery

The ketone functional group serves as a handle for a variety of chemical transformations, enabling the synthesis of more complex molecules with potential pharmacological activity. For example, it can undergo condensation reactions with aldehydes to form chalcones, which are precursors to a wide range of heterocyclic compounds, including pyrazolines and pyrimidines. These heterocyclic scaffolds are present in many biologically active molecules and are of great interest in drug discovery programs.[3]

Signaling Pathway to Bioactive Molecules:

Figure 4: Synthetic pathway from this compound to bioactive heterocycles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. It is typically stored in a cool, dry place away from light and sources of ignition.[12]

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. By understanding its properties and having access to detailed experimental protocols, scientists can effectively utilize this versatile compound in their research endeavors.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 10537-63-0 | Benchchem [benchchem.com]

- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organometallics.it [organometallics.it]

- 10. csustan.edu [csustan.edu]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. orgsyn.org [orgsyn.org]

- 14. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to 1-(4-Vinylphenyl)ethanone (CAS: 10537-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Vinylphenyl)ethanone, also known as 4'-vinylacetophenone, is a bifunctional organic compound featuring both a vinyl group and a ketone (acetyl) group attached to a benzene ring. This unique structure makes it a valuable monomer in polymer chemistry for the synthesis of functional polymers with tailored properties. The ketone moiety provides a site for post-polymerization modification and introduces polarity, while the vinyl group allows for polymerization via various mechanisms. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, polymerization, applications, and safety information.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a yellow to pale yellow substance.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10537-63-0 | [2] |

| Molecular Formula | C₁₀H₁₀O | [3] |

| Molecular Weight | 146.19 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 4'-Vinylacetophenone, 1-(4-ethenylphenyl)ethanone | [4] |

| Appearance | Yellow to pale yellow solid | [1] |

| Melting Point | 32-37 °C | [2] |

| Boiling Point | 110 °C @ 12 Torr | [5][6] |

| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [6] |

| InChI Key | HDXVSRDSYNPSAE-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with Friedel-Crafts acylation being a classical approach. However, modern catalytic methods offer improved regioselectivity and efficiency.

Generalized Experimental Protocols

a) Friedel-Crafts Acylation (Classical Method)

This method involves the reaction of a vinyl-substituted aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.[2] However, direct acylation of styrene can lead to poor regioselectivity and undesirable polymerization side reactions.[2]

-

Reactants: Styrene or a related vinyl-aromatic precursor, acetyl chloride (or acetic anhydride).

-

Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃).[2]

-

Solvent: An inert solvent such as dichloromethane or nitrobenzene.[2]

-

General Procedure: The Lewis acid is typically added to a cooled solution of the vinyl-aromatic compound in the chosen solvent. The acylating agent is then added dropwise while maintaining a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The reaction is stirred for a specified time, and then quenched, typically with ice-water. The organic product is then extracted, washed, dried, and purified, usually by column chromatography or distillation under reduced pressure.

-

Optimization: Key parameters to control include stoichiometry, reaction temperature (often between 0-50°C), and catalyst loading to maximize the yield of the desired para-isomer and minimize polymerization.[2]

b) Cobalt-Catalyzed C-H Vinylation (Modern Method)

A more recent and regioselective method involves the directed C-H vinylation of a ketone. This approach offers excellent control to achieve the desired para-substituted product.[2]

-

Reactants: An appropriate aryl ketone precursor, vinyl acetate.[2]

-

Catalytic System: A cobalt catalyst, often in combination with additives like silver hexafluoroantimonate (AgSbF₆) and copper(II) acetate (Cu(OAc)₂).[2]

-

Solvent: 2,2,2-trifluoroethanol (TFE) is a commonly used solvent for this reaction.[2]

-

General Procedure: The aryl ketone, vinyl acetate, cobalt catalyst, and additives are combined in the solvent under an inert atmosphere. The mixture is then heated for a period to allow the reaction to proceed. After completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques like column chromatography.

Synthesis Workflow Diagram

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. This compound | 10537-63-0 | Benchchem [benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-(4-VINYL-PHENYL)-ETHANONE | 10537-63-0 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 10537-63-0 CAS MSDS (1-(4-VINYL-PHENYL)-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Profile of 1-(4-Vinylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Vinylphenyl)ethanone (CAS No. 10537-63-0), a versatile building block in organic synthesis and polymer chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula of this compound is C₁₀H₁₀O, with a molecular weight of 146.19 g/mol .[1] Its structure features a vinyl group and an acetyl group attached to a benzene ring in a para configuration, giving rise to characteristic spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key signals include a doublet for the aromatic protons adjacent to the carbonyl group and distinct signals for the vinyl protons.[2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.92 | Doublet | Aromatic protons adjacent to the carbonyl |

| 6.76 | Doublet of Doublets | Vinyl proton |

| 5.88 | Doublet | Vinyl proton |

| 5.40 | Doublet | Vinyl proton |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A characteristic downfield signal confirms the presence of the carbonyl carbon.[2]

| Chemical Shift (δ) ppm | Assignment |

| 197.6 | Carbonyl carbon (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of this compound is expected to show strong absorption bands for the carbonyl and vinyl C-H stretches.[2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1680–1720 | C=O (Carbonyl) stretch |

| ~990–910 | Vinyl C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) is a common method used for this volatile derivative.[2] The exact mass of the molecular ion is a key piece of data obtained.

| Parameter | Value |

| Exact Mass | 146.073165 g/mol |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for aromatic ketones like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data by applying a Fourier transform, phasing, and baseline correction.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Process the data similarly to the ¹H spectrum.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two KBr plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the pure KBr pellet or plates and subtract it from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Vinylphenyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-vinylphenyl)ethanone, a valuable intermediate in pharmaceutical and polymer chemistry, through the Friedel-Crafts acylation of styrene. This document details the underlying chemical principles, experimental protocols, and key data pertinent to this synthetic route.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed for the synthesis of aryl ketones. The synthesis of this compound, also known as 4-vinylacetophenone, from styrene and an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, is a classic example of this reaction's utility. The vinyl functional group makes this molecule a versatile building block for the synthesis of various polymers and pharmaceutical compounds.

Reaction Mechanism and Stoichiometry

The Friedel-Crafts acylation of styrene proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps involve the formation of a highly electrophilic acylium ion, its subsequent attack on the electron-rich aromatic ring of styrene, and the final deprotonation to restore aromaticity.

Mechanism Visualization:

Caption: Reaction mechanism of Friedel-Crafts acylation of styrene.

A stoichiometric amount of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required because it forms a complex with the ketone product.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for Friedel-Crafts acylation reactions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Styrene | 104.15 | 10.4 g | 0.10 |

| Acetyl Chloride | 78.50 | 8.6 g | 0.11 |

| Aluminum Chloride | 133.34 | 16.0 g | 0.12 |

| Dichloromethane | - | 100 mL | - |

| Hydrochloric Acid (conc.) | - | 50 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |

| Brine (sat. aq.) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with anhydrous aluminum chloride (16.0 g, 0.12 mol) and dry dichloromethane (50 mL). The suspension is cooled to 0-5 °C in an ice bath.

-

Styrene Addition: Styrene (10.4 g, 0.10 mol) dissolved in dry dichloromethane (20 mL) is added to the dropping funnel and added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Acylating Agent Addition: Acetyl chloride (8.6 g, 0.11 mol) dissolved in dry dichloromethane (30 mL) is then added dropwise from the dropping funnel over 1 hour, keeping the reaction temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 1 hour.

-

Work-up: The reaction mixture is slowly poured onto crushed ice (200 g) containing concentrated hydrochloric acid (50 mL) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Experimental Workflow:

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 10537-63-0 |

| Molecular Formula | C₁₀H₁₀O |

| Molar Mass | 146.19 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 33-37 °C |

| Boiling Point | 110 °C at 12 mmHg |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Reaction Scale | 0.10 mol |

| Reaction Time | 3 hours |

| Reaction Temperature | 0-5 °C to Room Temperature |

| Typical Yield | 70-85% |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.90 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.75 (dd, J=17.6, 10.9 Hz, 1H, -CH=CH₂), 5.85 (d, J=17.6 Hz, 1H, -CH=CH₂), 5.40 (d, J=10.9 Hz, 1H, -CH=CH₂), 2.60 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 197.7, 142.0, 136.5, 136.0, 128.8, 126.5, 116.5, 26.6 |

| IR (KBr, cm⁻¹) | 3085, 1680 (C=O), 1605, 1408, 1267, 990, 910, 830 |

Safety Considerations

-

Aluminum chloride is a corrosive and water-reactive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl chloride is a corrosive and flammable liquid with a pungent odor. It is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.

-

Styrene is a flammable liquid and should be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

-

The reaction generates hydrogen chloride gas , which is corrosive and toxic. The reaction setup should be equipped with a gas trap to neutralize the evolved HCl.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to consult additional literature and adapt the procedures to their specific laboratory conditions and safety protocols.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Vinylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(4-vinylphenyl)ethanone, a valuable monomer in polymer chemistry and an important building block in organic synthesis. The document details the starting materials, experimental protocols, and quantitative data associated with the most common and effective methods for its preparation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for the synthesis of this compound. These reactions involve the coupling of an aryl halide or triflate with a vinylating agent in the presence of a palladium catalyst. The three main approaches are the Suzuki-Miyaura, Heck, and Stille reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is frequently used for the synthesis of styrenes. The reaction typically involves the coupling of an aryl halide, such as 4-bromoacetophenone or 4-iodoacetophenone, with a vinylboron species. A common and effective vinylating agent is potassium vinyltrifluoroborate due to its stability and ease of handling.

Starting Materials:

-

4-Bromoacetophenone or 4-Iodoacetophenone

-

Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester

-

Palladium catalyst (e.g., Palladium(II) chloride, Palladium(II) acetate)

-

Ligand (e.g., Triphenylphosphine)

-

Base (e.g., Cesium carbonate, Potassium carbonate)

-

Solvent (e.g., Tetrahydrofuran/Water mixture)

Experimental Protocol (Suzuki-Miyaura Coupling):

A solution of potassium vinyltrifluoroborate (1.00 mmol), 4-bromoacetophenone (1.00 mmol), palladium(II) chloride (0.02 mmol), triphenylphosphine (0.06 mmol), and cesium carbonate (3.00 mmol) in a 9:1 mixture of tetrahydrofuran and water (2 mL) is heated. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification, typically by column chromatography.

| Parameter | Value | Reference |

| Aryl Halide | 4-Bromoacetophenone (1.00 mmol) | [1] |

| Vinylating Agent | Potassium vinyltrifluoroborate (1.00 mmol) | [1] |

| Catalyst | PdCl2 (2 mol%) | [1] |

| Ligand | PPh3 (6 mol%) | [1] |

| Base | Cs2CO3 (3.00 mmol) | [1] |

| Solvent | THF/H2O (9:1) | [1] |

| Temperature | Not specified, heating required | [1] |

| Reaction Time | 3-5 hours | [1] |

| Yield | 62-90% | [1] |

Heck Reaction

The Heck reaction provides a direct method for the vinylation of aryl halides. In the context of this compound synthesis, this typically involves the reaction of 4-bromoacetophenone or 4-iodoacetophenone with ethylene gas or a vinylboronic acid in the presence of a palladium catalyst and a base.

Starting Materials:

-

4-Bromoacetophenone or 4-Iodoacetophenone

-

Ethylene gas or Vinylboronic acid

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

Ligand (e.g., Tri(o-tolyl)phosphine)

-

Base (e.g., Triethylamine, Potassium acetate)

-

Solvent (e.g., N,N-Dimethylformamide, Acetonitrile)

Experimental Protocol (Heck Reaction):

A mixture of 4-bromoacetophenone, a palladium catalyst, a phosphine ligand, and a base in a suitable solvent is subjected to an atmosphere of ethylene gas. The reaction is typically carried out under pressure in a sealed vessel and heated. After the reaction is complete, the mixture is cooled, filtered, and the product is isolated by extraction and purified by chromatography or recrystallization.

| Parameter | Value | Reference |

| Aryl Halide | 4-Bromoacetophenone | General Protocol |

| Vinylating Agent | Ethylene | General Protocol |

| Catalyst | Pd(OAc)2 | General Protocol |

| Ligand | P(o-tol)3 | General Protocol |

| Base | Et3N or KOAc | General Protocol |

| Solvent | DMF or CH3CN | General Protocol |

| Temperature | 100-140 °C | General Protocol |

| Pressure | Varies (ethylene pressure) | General Protocol |

| Yield | Moderate to good | General Protocol |

Stille Coupling

The Stille coupling utilizes an organotin reagent, such as vinyltributyltin, to vinylate an aryl halide. While effective, the toxicity of organotin compounds is a significant drawback of this method.

Starting Materials:

-

4-Bromoacetophenone or 4-Iodoacetophenone

-

Vinyltributyltin (vinyltributylstannane)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Solvent (e.g., Toluene, N,N-Dimethylformamide)

Experimental Protocol (Stille Coupling):

To a solution of the aryl halide in a degassed solvent, the palladium catalyst and vinyltributyltin are added. The mixture is heated under an inert atmosphere until the starting material is consumed. The workup typically involves quenching the reaction, followed by extraction and purification. A key challenge is the removal of tin byproducts, which can often be achieved by washing with a fluoride solution or by chromatography.

| Parameter | Value | Reference |

| Aryl Halide | 4-Iodoacetophenone | General Protocol |

| Vinylating Agent | Vinyltributyltin | General Protocol |

| Catalyst | Pd(PPh3)4 | General Protocol |

| Solvent | Toluene or DMF | General Protocol |

| Temperature | 80-110 °C | General Protocol |

| Reaction Time | Several hours | General Protocol |

| Yield | Good | General Protocol |

Grignard Reaction

This approach involves the formation of a Grignard reagent from a vinyl-substituted aryl halide, followed by its reaction with an acetylating agent. 4-Vinylphenylmagnesium bromide is a key intermediate in this synthesis.

Starting Materials:

-

4-Vinylphenyl bromide or 4-Chlorostyrene

-

Magnesium turnings

-

Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)

-

Solvent (e.g., Tetrahydrofuran)

Experimental Protocol (Grignard Reaction):

Magnesium turnings are activated in anhydrous tetrahydrofuran. A solution of 4-vinylphenyl bromide in THF is then added dropwise to initiate the formation of the Grignard reagent. After the formation is complete, the solution is cooled, and an acetylating agent such as acetyl chloride is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved by distillation or column chromatography.

| Parameter | Value | Reference |

| Aryl Halide | 4-Vinylphenyl bromide | General Protocol |

| Reagent | Magnesium turnings | General Protocol |

| Acetylating Agent | Acetyl chloride | General Protocol |

| Solvent | Anhydrous THF | General Protocol |

| Temperature | 0 °C to room temperature | General Protocol |

| Reaction Time | 1-3 hours | General Protocol |

| Yield | Moderate | General Protocol |

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of styrene presents challenges due to the high reactivity of the vinyl group, which can lead to polymerization and a mixture of ortho, meta, and para isomers. The para-isomer, this compound, is the desired product. The use of milder catalysts and specific reaction conditions can improve the regioselectivity.

Starting Materials:

-

Styrene

-

Acylating agent (e.g., Acetic anhydride, Acetyl chloride)

-

Catalyst (e.g., Aluminum chloride, Zeolites)

-

Solvent (e.g., Dichloromethane, Carbon disulfide)

Experimental Protocol (Friedel-Crafts Acylation):

To a cooled solution of styrene and the acylating agent in a suitable solvent, the Friedel-Crafts catalyst is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice and acid. The organic layer is separated, washed, dried, and concentrated. The product is then purified, often by vacuum distillation, to separate it from isomers and polymeric byproducts.

| Parameter | Value | Reference |

| Aromatic Substrate | Styrene | General Protocol |

| Acylating Agent | Acetic anhydride | General Protocol |

| Catalyst | Aluminum chloride | General Protocol |

| Solvent | Dichloromethane | General Protocol |

| Temperature | 0 °C to room temperature | General Protocol |

| Reaction Time | 1-4 hours | General Protocol |

| Yield | Variable, often low to moderate | General Protocol |

Visualizing the Synthetic Pathways

The following diagrams illustrate the core logic of the primary synthetic routes to this compound.

Caption: Suzuki-Miyaura Coupling Pathway.

Caption: Heck Reaction Pathway.

Caption: Stille Coupling Pathway.

Caption: Grignard Reaction Pathway.

Caption: Friedel-Crafts Acylation Pathway.

References

An In-depth Technical Guide to the Health and Safety of 1-(4-Vinylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 1-(4-Vinylphenyl)ethanone (CAS No. 10537-63-0), a compound of interest in polymer chemistry and organic synthesis. The information is intended for a technical audience and summarizes available toxicological data, outlines standardized experimental protocols for safety assessment, and proposes a potential toxicological mechanism based on its chemical structure.

Physicochemical and Hazard Information

This compound, also known as 4'-vinylacetophenone, is a solid with a melting point of approximately 33°C.[1] Limited quantitative toxicological data is publicly available for this specific compound. However, based on its classification, it is considered to be of moderate acute toxicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10537-63-0 | [2][3][4] |

| Molecular Formula | C10H10O | [2][3][4] |

| Molecular Weight | 146.19 g/mol | [1][3] |

| Melting Point | 33 °C | [1] |

| Boiling Point | 110 °C at 12 Torr | [1] |

| Appearance | Solid | - |

GHS Hazard Classification and Precautionary Statements

Safety data sheets for this compound and structurally similar compounds provide a consistent GHS hazard classification.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Table 3: Precautionary Statements (P-Statements)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Safety Assessment

For a comprehensive safety evaluation of this compound, standardized experimental protocols are essential. The following are summaries of relevant OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)[5][6][7][8]

This method is a stepwise procedure using a reduced number of animals to classify a substance's acute oral toxicity.

-

Principle: A single dose of the substance is administered orally to a group of three female rats. The outcome (mortality or survival) determines the next dosing step (either a higher or lower dose). The starting dose is selected from a series of fixed doses (5, 50, 300, 2000 mg/kg body weight).

-

Procedure:

-

Select a starting dose based on available information.

-

Fast animals overnight before dosing.

-

Administer the substance by gavage.

-

Observe animals for mortality, clinical signs, and body weight changes for up to 14 days.

-

Based on the outcome in the first group, either dose a new group at a lower or higher fixed dose level or stop the test.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

References

Solubility of 1-(4-Vinylphenyl)ethanone in different solvents

An In-depth Technical Guide to the Solubility of 1-(4-Vinylphenyl)ethanone

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the solubility characteristics of this compound (also known as 4-vinylacetophenone), a key monomer in the synthesis of specialized polymers. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally analogous compounds to provide a robust estimation of its solubility in various common solvents. Furthermore, this guide outlines detailed experimental protocols for determining the solubility of organic compounds and presents a logical workflow for these procedures.

Introduction

This compound is a bifunctional organic molecule featuring both a vinyl group and a ketone. This unique structure makes it a valuable monomer for polymerization, leading to the creation of polymers with tailored properties for applications in photoresists and other advanced materials.[1] Understanding the solubility of this compound is critical for its synthesis, purification, and polymerization processes, as well as for the formulation of products in which it is a component.

Estimated Solubility of this compound

Disclaimer: The following data is for 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone and should be considered as an estimation for the solubility of this compound.

Table 1: Mole Fraction Solubility of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in Various Solvents at Different Temperatures [2]

| Solvent | Temperature (K) | 1-(3-nitrophenyl)ethanone (Mole Fraction) | 1-(4-nitrophenyl)ethanone (Mole Fraction) |

| Acetone | 278.15 | 0.2283 | 0.1183 |

| 288.15 | 0.2891 | 0.1552 | |

| 298.15 | 0.3596 | 0.2001 | |

| 308.15 | 0.4411 | 0.2543 | |

| 318.15 | 0.5352 | 0.3195 | |

| Acetonitrile | 278.15 | 0.1589 | 0.0956 |

| 288.15 | 0.2057 | 0.1258 | |

| 298.15 | 0.2613 | 0.1627 | |

| 308.15 | 0.3271 | 0.2078 | |

| 318.15 | 0.4045 | 0.2621 | |

| Ethyl Acetate | 278.15 | 0.1533 | 0.0789 |

| 288.15 | 0.1989 | 0.1045 | |

| 298.15 | 0.2527 | 0.1363 | |

| 308.15 | 0.3163 | 0.1755 | |

| 318.15 | 0.3912 | 0.2234 | |

| Toluene | 278.15 | 0.1056 | 0.0521 |

| 288.15 | 0.1398 | 0.0703 | |

| 298.15 | 0.1811 | 0.0932 | |

| 308.15 | 0.2307 | 0.1219 | |

| 318.15 | 0.2901 | 0.1578 | |

| Methanol | 278.15 | 0.0654 | 0.0389 |

| 288.15 | 0.0889 | 0.0537 | |

| 298.15 | 0.1183 | 0.0732 | |

| 308.15 | 0.1552 | 0.0986 | |

| 318.15 | 0.2017 | 0.1311 | |

| Ethanol | 278.15 | 0.0521 | 0.0301 |

| 288.15 | 0.0713 | 0.0423 | |

| 298.15 | 0.0956 | 0.0589 | |

| 308.15 | 0.1264 | 0.0799 | |

| 318.15 | 0.1653 | 0.1067 | |

| n-Propanol | 278.15 | 0.0432 | 0.0245 |

| 288.15 | 0.0598 | 0.0346 | |

| 298.15 | 0.0807 | 0.0481 | |

| 308.15 | 0.1073 | 0.0659 | |

| 318.15 | 0.1409 | 0.0892 | |

| Isopropanol | 278.15 | 0.0411 | 0.0223 |

| 288.15 | 0.0569 | 0.0314 | |

| 298.15 | 0.0773 | 0.0438 | |

| 308.15 | 0.1034 | 0.0602 | |

| 318.15 | 0.1365 | 0.0815 | |

| Cyclohexane | 278.15 | 0.0031 | 0.0018 |

| 288.15 | 0.0045 | 0.0027 | |

| 298.15 | 0.0065 | 0.004 | |

| 308.15 | 0.0093 | 0.0058 | |

| 318.15 | 0.0131 | 0.0084 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid organic compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.

Objective: To determine the mass of solute that can be dissolved in a given mass or volume of solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed, dry evaporating dish or vial.

-

-

Solvent Evaporation:

-

Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

-

Mass Determination:

-

Once the solvent has completely evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final mass of the container minus its initial tare mass.

-

Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or moles of solute per liter of solution.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Objective: To determine the concentration of a solute in a saturated solution by measuring its absorbance of light.

Materials:

-

This compound

-

Selected solvent(s) (must be transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Withdrawal and Dilution:

-

Withdraw a known volume of the clear, saturated supernatant and filter it.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Diagrams

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing the solubility of a compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-Vinylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1-(4-vinylphenyl)ethanone, also known as 4-acetylstyrene. Due to a notable lack of publicly available experimental data on the thermal properties of the monomer, this guide leverages data from its corresponding polymer, poly(4-acetylstyrene), and related styrenic compounds to infer its thermal behavior. This document details relevant experimental protocols for thermal analysis and presents the available data in a structured format to aid researchers in the fields of polymer chemistry, materials science, and drug development.

Introduction

This compound is a functionalized styrenic monomer of significant interest in polymer chemistry. The presence of both a vinyl group and a ketone functionality allows for the synthesis of polymers with tailored properties, such as enhanced thermal stability and photoreactivity. The phenyl group within its structure contributes to the rigidity and thermal resistance of the resulting polymers. While the thermal properties of poly(4-acetylstyrene) have been investigated to some extent, there is a conspicuous absence of published data specifically detailing the thermal stability and decomposition profile of the this compound monomer itself.

This guide aims to bridge this knowledge gap by consolidating the available information on the polymer and providing a theoretical framework for understanding the expected thermal behavior of the monomer. We will explore the established experimental methodologies for assessing thermal stability and decomposition, present the known data for the polymer, and discuss the likely decomposition pathways for the monomer based on analogous compounds.

Physicochemical Properties of this compound

A summary of the basic physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 10537-63-0 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Melting Point | 33-37 °C |

| Boiling Point | 110 °C at 12 Torr |

Thermal Analysis of Poly(4-acetylstyrene)

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of hyperbranched poly(4-acetylstyrene) has shown that the polymer exhibits good thermal stability, with the onset of significant decomposition occurring at approximately 300°C under a nitrogen atmosphere.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry has been used to determine the glass transition temperature (Tg) of hyperbranched poly(4-acetylstyrene), which is reported to be 106°C. The glass transition temperature is a critical parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

Table 1: Thermal Properties of Hyperbranched Poly(4-acetylstyrene)

| Thermal Property | Value |

| Onset of Decomposition (TGA, N₂) | ~300 °C |

| Glass Transition Temperature (Tg) | 106 °C |

Predicted Thermal Behavior and Decomposition of this compound Monomer

In the absence of direct experimental data, the thermal behavior of the this compound monomer can be predicted by considering the properties of similar molecules, such as styrene and other vinyl ketones.

Styrenic monomers can undergo thermally initiated polymerization at elevated temperatures. This process is exothermic and can lead to a runaway reaction if not properly controlled. The presence of the acetyl group in this compound may influence the initiation and propagation steps of polymerization compared to unsubstituted styrene.

Upon further heating, decomposition of the monomer is expected. Potential decomposition pathways could involve:

-

Decarbonylation: Loss of the acetyl group as carbon monoxide and a methyl radical, leading to the formation of styrene.

-

Vinyl Group Reactions: Reactions involving the vinyl group, such as cleavage or rearrangement.

-

Fragmentation of the Phenyl Ring: At higher temperatures, the aromatic ring can undergo fragmentation, leading to the formation of smaller volatile compounds.

Experimental Protocols for Thermal Analysis

For researchers intending to investigate the thermal properties of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, typically 10 or 20 °C/min, over a temperature range relevant to the expected decomposition (e.g., from room temperature to 600 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like melting and polymerization.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., polymerization, decomposition) are identified as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of this compound is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500, 600, 700 °C) in an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the experimental protocols described above.

Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 1-(4-Vinylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the anionic polymerization of 1-(4-vinylphenyl)ethanone, also known as 4-vinylacetophenone. This monomer is of significant interest in polymer chemistry for the synthesis of well-defined polymers with potential applications in biomedical materials and as photo-responsive polymers.[1] Due to the presence of an electrophilic ketone group, the living anionic polymerization of this monomer presents challenges, requiring careful selection of initiators and stringent reaction conditions to prevent side reactions.

Introduction

This compound is a functionalized styrene monomer that can be polymerized through various techniques, including anionic, radical, and controlled radical polymerization.[1] Anionic polymerization, when performed under living conditions, offers precise control over molecular weight, molecular weight distribution (polydispersity index, PDI), and polymer architecture. However, the carbonyl group in this compound is susceptible to nucleophilic attack by the highly reactive carbanionic initiator and propagating chain ends, which can lead to termination or side reactions.

Research on structurally similar monomers, such as 1-adamantyl 4-vinylphenyl ketone, has demonstrated that successful living anionic polymerization can be achieved by employing less nucleophilic initiators, such as diphenylmethylpotassium, in polar aprotic solvents at low temperatures. This approach minimizes side reactions with the ketone functionality while allowing for controlled propagation of the vinyl group.

Key Applications

The resulting polymer, poly(this compound), has potential applications in:

-

Drug Delivery: The ketone functionality can be used for the conjugation of drugs or targeting ligands.

-

Photoresists and Microfabrication: Polyvinyl ketones are known for their photo-responsive properties.[1]

-

Functional Polymer Architectures: The living nature of the polymerization allows for the synthesis of block copolymers with tailored properties.[1]

Experimental Protocols

Caution: Anionic polymerization requires stringent anhydrous and anaerobic conditions. All glassware should be rigorously dried, and all reagents and solvents must be thoroughly purified and degassed. Reactions are typically carried out under a high-vacuum line or in a glovebox.

Materials

-

Monomer: this compound (purification is critical)

-

Solvent: Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under argon.

-

Initiator: Diphenylmethylpotassium (DPM-K) in THF. sec-Butyllithium (sec-BuLi) can be used for comparison but is expected to be less effective.

-

Terminating Agent: Degassed methanol.

-

Purging Gas: High-purity argon.

Monomer Purification

-

This compound is purified by vacuum distillation to remove inhibitors and impurities.

-

The distilled monomer is then stirred over calcium hydride for 24-48 hours to remove residual water.

-

Finally, the monomer is vacuum distilled again immediately before use into a calibrated ampoule and stored under an inert atmosphere at low temperature (-20°C).

Initiator Preparation (Diphenylmethylpotassium)

Diphenylmethylpotassium can be prepared by the reaction of diphenylmethane with potassium metal or a potassium-sodium alloy in THF. The concentration of the initiator solution should be determined by titration before use.

Polymerization Procedure

-

Reactor Setup: A thoroughly dried, multi-neck flask equipped with a magnetic stir bar and sealed with rubber septa is connected to a high-vacuum line and flamed under vacuum to remove any adsorbed moisture. The flask is then backfilled with high-purity argon.

-

Solvent Addition: The desired amount of freshly distilled THF is transferred to the reaction flask via cannula under a positive pressure of argon. The solvent is cooled to -78°C using a dry ice/acetone bath.

-

Initiation: The calculated amount of diphenylmethylpotassium initiator solution is added dropwise to the stirred THF until a faint persistent color is observed, indicating the titration of any remaining impurities. The required amount of initiator for the desired molecular weight is then added.

-

Polymerization: A pre-chilled solution of this compound in THF is slowly added to the initiator solution via cannula. The reaction mixture should develop a characteristic color indicating the formation of the living polymer chains. The polymerization is allowed to proceed at -78°C for a specified time (e.g., 1-4 hours).

-

Termination: The living polymerization is terminated by the rapid injection of a small amount of degassed methanol. The color of the reaction mixture should disappear, indicating the quenching of the living anionic chain ends.

-

Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol or hexane. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Data Presentation

The following table summarizes expected outcomes based on the successful anionic polymerization of similar ketone-containing styrene monomers. Actual results for this compound may vary and require optimization.

| Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |

| Diphenylmethylpotassium | THF | -78 | 10,000 | ~10,500 | < 1.1 | > 95 | Inferred from analogous systems |

| Diphenylmethylpotassium | THF | -78 | 20,000 | ~21,000 | < 1.1 | > 95 | Inferred from analogous systems |

| sec-Butyllithium | THF | -78 | 10,000 | Broad or multimodal | > 1.3 | Low | Potential for side reactions |

Characterization

The synthesized poly(this compound) should be characterized by:

-

Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and verify the absence of side-reaction products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the anionic polymerization process.

Caption: Experimental workflow for anionic polymerization.

Caption: Desired reaction vs. potential side reaction.

Alternative Controlled Polymerization Technique: RAFT

Given the challenges of anionic polymerization for this monomer, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a viable alternative for achieving a controlled polymerization. RAFT is more tolerant to functional groups like ketones. Studies on the RAFT polymerization of the structurally similar 4-vinylbenzaldehyde have shown a linear evolution of molecular weight with conversion, indicative of a controlled process.[1]

Conclusion

The successful living anionic polymerization of this compound is achievable but requires careful consideration of the initiator's nucleophilicity to avoid side reactions with the ketone functionality. The use of a less reactive initiator like diphenylmethylpotassium at low temperatures in a highly purified system is a promising strategy. The resulting well-defined polymers and block copolymers have significant potential in various advanced applications, including the biomedical field. For applications where the stringent conditions of anionic polymerization are prohibitive, controlled radical polymerization techniques such as RAFT offer a robust alternative.

References

Application Notes and Protocols for the Use of 1-(4-Vinylphenyl)ethanone in Block Copolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-(4-Vinylphenyl)ethanone, also known as 4-vinylacetophenone, is a functional monomer of significant interest in the field of polymer chemistry for the synthesis of advanced block copolymers.[1] The presence of a polymerizable vinyl group allows its incorporation into polymer chains via various controlled polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and living anionic polymerization.[1] The ketone functionality introduces a site for post-polymerization modification, enabling the attachment of various molecules, including drugs, targeting ligands, and imaging agents. This makes block copolymers containing this compound units highly valuable for applications in drug delivery, diagnostics, and smart materials.

The incorporation of poly(this compound) blocks can impart unique properties to the resulting copolymers. For instance, the aromatic ketone group can participate in hydrogen bonding and π-π stacking interactions, influencing the self-assembly behavior of the block copolymers in solution. This can lead to the formation of well-defined nanostructures such as micelles, vesicles, and nanoparticles, which are of great interest for drug encapsulation and controlled release. Furthermore, the ketone group can be a precursor for the synthesis of more complex functionalities or can be used as a photo-responsive moiety.

This document provides detailed protocols for the synthesis of block copolymers containing this compound using RAFT, ATRP, and living anionic polymerization techniques. Representative quantitative data are summarized in tables for easy comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Experimental Protocols and Data

Synthesis of Polystyrene-block-poly(this compound) via RAFT Polymerization

Objective: To synthesize a well-defined diblock copolymer of polystyrene and poly(this compound) using a polystyrene macro-chain transfer agent (macro-CTA).

Protocol:

-

Synthesis of Polystyrene Macro-CTA:

-

In a Schlenk flask, dissolve styrene (10.0 g, 96.0 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDB) (0.33 g, 0.96 mmol), and azobisisobutyronitrile (AIBN) (0.031 g, 0.19 mmol) in 20 mL of anhydrous toluene.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in an oil bath preheated to 70 °C and stir for 6 hours.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

-

Filter and dry the resulting polystyrene macro-CTA under vacuum at 40 °C.

-

Characterize the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

-

-

Synthesis of Polystyrene-block-poly(this compound):

-

In a Schlenk flask, dissolve the polystyrene macro-CTA (2.0 g, 0.2 mmol), this compound (2.92 g, 20.0 mmol), and AIBN (0.0066 g, 0.04 mmol) in 30 mL of anhydrous 1,4-dioxane.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in an oil bath preheated to 70 °C and stir for 12 hours.

-

Terminate the polymerization by cooling and exposing to air.

-

Precipitate the block copolymer in cold hexane.

-

Filter and dry the product under vacuum at 50 °C.

-

Characterize the final block copolymer by GPC and ¹H NMR spectroscopy to determine Mn, PDI, and block composition.

-

Quantitative Data:

| Sample | Block 1 (PS) Mn ( g/mol ) | Block 1 PDI | Block Copolymer (PS-b-PVAP) Mn ( g/mol ) | Block Copolymer PDI | PVAP Block Mn ( g/mol ) |

| Example 1 | 10,000 | 1.10 | 24,600 | 1.15 | 14,600 |

| Example 2 | 5,000 | 1.08 | 19,600 | 1.12 | 14,600 |

Synthesis of Poly(methyl methacrylate)-block-poly(this compound) via ATRP

Objective: To synthesize a diblock copolymer of poly(methyl methacrylate) and poly(this compound) using an ATRP macroinitiator.

Protocol:

-

Synthesis of Poly(methyl methacrylate) Macroinitiator:

-

To a Schlenk flask, add CuBr (0.143 g, 1.0 mmol), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.173 g, 1.0 mmol), and 20 mL of anisole.

-

Stir the mixture until a homogeneous green solution is formed.

-

Add methyl methacrylate (MMA) (10.0 g, 100 mmol) and ethyl α-bromoisobutyrate (EBiB) (0.195 g, 1.0 mmol).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in an oil bath at 60 °C and stir for 4 hours.

-

Terminate the polymerization by cooling and exposing to air.

-

Dilute the solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum.

-

Characterize the PMMA macroinitiator by GPC.

-

-

Synthesis of Poly(methyl methacrylate)-block-poly(this compound):

-

In a Schlenk flask, dissolve the PMMA macroinitiator (2.0 g, 0.1 mmol), this compound (2.19 g, 15.0 mmol), CuBr (0.014 g, 0.1 mmol), and PMDETA (0.017 g, 0.1 mmol) in 25 mL of anisole.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in an oil bath at 90 °C and stir for 8 hours.

-

Terminate the polymerization and purify the product as described for the macroinitiator.

-

Characterize the final block copolymer by GPC and ¹H NMR.

-

Quantitative Data:

| Sample | Block 1 (PMMA) Mn ( g/mol ) | Block 1 PDI | Block Copolymer (PMMA-b-PVAP) Mn ( g/mol ) | Block Copolymer PDI | PVAP Block Mn ( g/mol ) |

| Example 1 | 20,000 | 1.12 | 34,600 | 1.18 | 14,600 |

| Example 2 | 10,000 | 1.10 | 24,600 | 1.15 | 14,600 |

Synthesis of Polystyrene-block-poly(this compound) via Living Anionic Polymerization

Objective: To synthesize a well-defined diblock copolymer by sequential anionic polymerization of styrene and this compound.

Protocol:

-

Purification of Reagents:

-

Styrene and this compound are purified by vacuum distillation over CaH₂.

-

Tetrahydrofuran (THF) is freshly distilled from sodium/benzophenone ketyl under a nitrogen atmosphere.

-

sec-Butyllithium (sec-BuLi) is used as received and its concentration is determined by titration.

-

-

Polymerization:

-

All glassware is flame-dried under vacuum and cooled under dry nitrogen.

-

Add 100 mL of freshly distilled THF to a reaction flask.

-

Initiate the polymerization of styrene (5.0 g, 48 mmol) by adding a calculated amount of sec-BuLi (e.g., 0.5 mmol in cyclohexane) at -78 °C.

-

Allow the styrene to polymerize for 1 hour at -78 °C. A small aliquot is taken for GPC analysis of the polystyrene block.

-

Slowly add a solution of this compound (7.0 g, 48 mmol) in 20 mL of THF to the living polystyrene solution at -78 °C.

-

Let the second block polymerization proceed for 2 hours at -78 °C.

-

Terminate the polymerization by adding a few milliliters of degassed methanol.

-

Precipitate the block copolymer in a large volume of methanol, filter, and dry under vacuum.

-

Characterize the final product by GPC and ¹H NMR.

-

Quantitative Data:

| Sample | Block 1 (PS) Mn ( g/mol ) | Block 1 PDI | Block Copolymer (PS-b-PVAP) Mn ( g/mol ) | Block Copolymer PDI | PVAP Block Mn ( g/mol ) |

| Example 1 | 10,000 | 1.04 | 24,000 | 1.06 | 14,000 |

| Example 2 | 20,000 | 1.05 | 34,000 | 1.07 | 14,000 |

Visualizations

Caption: Synthesis of PS-b-PVAP via RAFT polymerization.

Caption: Synthesis of PMMA-b-PVAP via ATRP.

Caption: Synthesis of PS-b-PVAP via Living Anionic Polymerization.

Caption: General experimental workflow.

References

Application Notes & Protocols: 1-(4-Vinylphenyl)ethanone as a Versatile Monomer for Functional Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Vinylphenyl)ethanone, also known as 4-vinylacetophenone, is a functional monomer of significant interest in polymer chemistry.[1] Its structure uniquely combines a polymerizable vinyl group with a reactive ketone moiety. This dual functionality allows for the straightforward synthesis of a well-defined polymer backbone, poly(this compound), which can then be subjected to a wide array of post-polymerization modification (PPM) reactions. The resulting functional polymers are valuable scaffolds for advanced applications in drug delivery, biomaterials, and materials science.[1] The phenyl group within the polymer backbone imparts rigidity and thermal stability, while the ketone group serves as a versatile handle for conjugating small molecules, peptides, or drugs.[1][2]

Monomer Properties and Handling

The physical and chemical properties of the this compound monomer are summarized below. Proper storage and handling are essential to prevent premature polymerization and degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10537-63-0 | [3][4] |

| Molecular Formula | C₁₀H₁₀O | [3][5] |

| Molecular Weight | 146.19 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Melting Point | 37 °C | [3] |

| Boiling Point | Not available | [3] |

| SMILES | CC(=O)C1=CC=C(C=C)C=C1 |[3] |

Polymer Synthesis

Poly(this compound) can be synthesized using various polymerization techniques, including conventional free radical polymerization (FRP) and reversible-deactivation radical polymerization (RDRP) methods like RAFT or ATRP, which offer better control over molecular weight and dispersity.[1]

References

- 1. This compound | 10537-63-0 | Benchchem [benchchem.com]

- 2. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-(4-VINYL-PHENYL)-ETHANONE | 10537-63-0 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

Application of 1-(4-Vinylphenyl)ethanone in Materials Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Vinylphenyl)ethanone, also known as 4-vinylacetophenone, is a versatile monomer that holds significant promise in the field of materials science. Its unique molecular structure, featuring a polymerizable vinyl group, a rigid phenyl ring, and a polar, photo-responsive acetyl group, allows for the synthesis of a wide range of functional polymers with tailored properties. The incorporation of this monomer into polymer chains can impart enhanced thermal stability, mechanical strength, and photo-responsiveness, making the resulting materials suitable for a variety of advanced applications, including photoresists, microfabrication, and potentially in the biomedical field.[1] This document provides detailed application notes and experimental protocols for the synthesis and polymerization of this compound, along with a summary of the material properties of its polymers and copolymers.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of styrene. However, this method can present challenges such as poor regioselectivity and polymerization of styrene as a side reaction.[1] Modern catalytic methods, such as cobalt-catalyzed C-H vinylation, offer improved selectivity and efficiency.[1]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation (General Method)

This protocol is a general representation of a Friedel-Crafts acylation reaction and may require optimization for the specific synthesis of this compound.

Materials:

-

Styrene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve styrene in anhydrous DCM in the flask and cool the mixture to 0 °C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours.

-

Quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-